molecular formula C20H23N3O3S2 B2401737 (E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1321840-88-3

(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2401737
M. Wt: 417.54
InChI Key: HIBXZGUMYWQXEP-QZQOTICOSA-N
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Description

(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Antifungal Agents

(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide and its derivatives have been extensively researched for their potential in the synthesis of various compounds. One such application is in the synthesis of antifungal agents. For instance, the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides showcases a cleaner, efficient, and faster method, highlighting the compound's role in innovative synthesis techniques (Saeed, 2009). Similarly, the synthesis of novel N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides further exemplifies the versatility of these compounds in creating new molecular structures, with potential applications in various fields including medicinal chemistry (Saeed & Rafique, 2013).

Role in Synthesis of Benzamides and Isoquinolinones

The compound is pivotal in the synthesis of benzamides, which are crucial in various chemical reactions. Research indicates the role of these compounds in the synthesis of some new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives, showcasing their application as possible antifungal agents (Narayana et al., 2004). Moreover, these compounds have been utilized in the preparation of substituted 1(2H)-Isoquinolinones, highlighting their role in creating complex molecular structures (Davis et al., 1997).

Contribution to Photodynamic Therapy and Cancer Treatment

Remarkably, derivatives of (E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide have shown potential in photodynamic therapy, particularly in the treatment of cancer. Studies have demonstrated the synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base. These derivatives possess remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Chemotherapeutic Potential

Additionally, the compound has been linked to the development of chemotherapeutic agents. The synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have indicated that many of these synthesized compounds exhibit moderate to excellent anticancer activity, showcasing the compound's potential in creating impactful chemotherapeutic agents (Ravinaik et al., 2021).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-methyl-6-propan-2-yl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-13(2)15-8-11-17-18(12-15)27-20(23(17)5)21-19(24)14-6-9-16(10-7-14)28(25,26)22(3)4/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBXZGUMYWQXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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